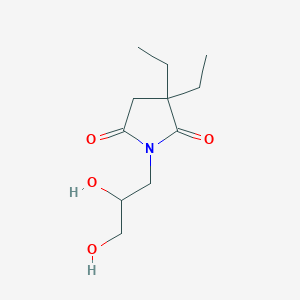![molecular formula C15H16N2O4 B7579256 3-[(3-Aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579256.png)
3-[(3-Aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid, commonly known as ANCA, is a chemical compound that has been widely studied for its potential pharmaceutical applications. ANCA is a derivative of the naturally occurring amino acid, alanine, and has been synthesized through various methods.
Mecanismo De Acción
ANCA is believed to exert its anti-cancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. Specifically, ANCA has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. ANCA has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of folate. By inhibiting these enzymes, ANCA can prevent cancer cells from dividing and replicating.
Biochemical and Physiological Effects:
ANCA has been shown to have low toxicity in animal models, making it a promising candidate for further study. ANCA has also been shown to have good stability in biological fluids, which is important for its potential use as an imaging agent. Additionally, ANCA has been shown to have good solubility in water, making it easy to work with in laboratory settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANCA has several advantages for use in lab experiments. It is easy to synthesize and has good stability and solubility in water. ANCA also has low toxicity in animal models. However, ANCA has some limitations for use in lab experiments. It can be difficult to purify ANCA due to its similarity to other compounds. Additionally, ANCA can be expensive to synthesize, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on ANCA. One area of interest is the development of ANCA as a cancer treatment. Further studies are needed to determine the optimal dosing and delivery methods for ANCA in cancer patients. Another area of interest is the development of ANCA as an imaging agent for detecting cancer cells. Future studies could investigate the efficacy of ANCA in detecting cancer in animal models and eventually in humans. Additionally, further studies are needed to investigate the potential anti-inflammatory effects of ANCA and its potential use in treating inflammatory diseases.
Métodos De Síntesis
ANCA can be synthesized through a multi-step process starting with the reaction of 3-nitro-2-naphthoic acid with thionyl chloride to form 3-nitro-2-naphthoyl chloride. This intermediate compound is then reacted with alanine methyl ester to form N-(3-nitro-2-naphthoyl)-L-alanine methyl ester. The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon. Finally, the methyl ester group is hydrolyzed to form ANCA.
Aplicaciones Científicas De Investigación
ANCA has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. ANCA has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that ANCA can reduce inflammation in animal models of arthritis and colitis. Additionally, ANCA has been studied for its potential use as an imaging agent for detecting cancer cells.
Propiedades
IUPAC Name |
3-[(3-aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(21,14(19)20)8-17-13(18)11-6-9-4-2-3-5-10(9)7-12(11)16/h2-7,21H,8,16H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWXHIVFNALTLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2C=C1N)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine](/img/structure/B7579173.png)
![4-[[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7579187.png)
![3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579200.png)
![2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7579201.png)
![N-[(5-bromothiophen-3-yl)methyl]-5-(methoxymethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7579211.png)
![3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579214.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)
![3-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579226.png)
![3-[(3-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579233.png)




